

Technical Support Center: Overcoming Autofluorescence in Microscopy

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Compound of Interest

Compound Name: FA-15

Cat. No.: B1656046

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in microscopy.

Frequently Asked Questions (FAQs)

Q1: What is **FA-15** and does it cause autofluorescence?

A1: **FA-15** is a trademarked name for pentadecanoic acid (C15:0), an odd-chain saturated fatty acid.^{[1][2]} It is available as a dietary supplement called Fatty15.^{[1][2][3]} Based on available scientific literature, **FA-15** is not a fluorescent probe or dye and is not expected to be a direct source of fluorescence in microscopy experiments. The autofluorescence you are observing likely originates from the biological sample itself.

Q2: What is autofluorescence in microscopy?

A2: Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it is a common source of background noise in fluorescence microscopy.^{[4][5][6]} This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent labels, potentially masking important results or leading to incorrect interpretations.^{[5][6]}

Q3: How can I determine if what I'm seeing is autofluorescence?

A3: The most straightforward method to identify autofluorescence is to prepare and image an unstained control sample.^{[5][6][7]} This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels.^[7] When you view this unstained sample using the same imaging parameters (e.g., laser power, exposure time, filter sets) as your stained samples, any signal you detect is attributable to autofluorescence.^[5]

Q4: What are the common sources of autofluorescence in biological samples?

A4: Autofluorescence can originate from various endogenous molecules within cells and tissues.^{[4][5][6][8][9]} Common sources include:

- Metabolic cofactors: NADH and flavins (riboflavin) are major contributors, particularly in metabolically active cells.^{[6][8][9]}
- Structural proteins: Collagen and elastin, components of the extracellular matrix, are known to autofluoresce, especially in connective tissues.^{[4][6][8][9]}
- Pigments and degradation products: Lipofuscin, an age-related pigment, and heme groups in red blood cells are significant sources of broad-spectrum autofluorescence.^{[4][6][9][10]}
- Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.^{[4][5][10]}

Troubleshooting Guide: Mitigating Autofluorescence

Here are several strategies you can employ to reduce or eliminate unwanted autofluorescence in your microscopy experiments.

Strategy 1: Optimizing Sample Preparation

Modifications to your sample preparation protocol can significantly reduce autofluorescence before you even get to the microscope.

Parameter	Recommendation	Rationale
Fixation	Use the lowest effective concentration and shortest duration of aldehyde fixatives. [4][10] Consider non-aldehyde fixatives like chilled methanol or ethanol.[5][10]	Aldehyde fixatives create chemical cross-links that can become fluorescent.[4][10]
Perfusion	For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation.[4][5][10]	This removes red blood cells, which are a major source of autofluorescence due to their heme content.[4][5][10]
Dehydration	Be aware that alcohol-based dehydration can increase autofluorescence in the red spectrum.[11]	This effect should be considered when selecting fluorophores.[11]

Strategy 2: Strategic Selection of Fluorophores

Choosing the right fluorescent labels for your experiment is a critical step in avoiding the spectral overlap with autofluorescence.

Approach	Recommendation	Rationale
Spectral Profile	Select fluorophores with narrow excitation and emission spectra. ^[5] Modern dyes like the Alexa Fluor, DyLight, or Atto series are often brighter and more photostable. ^[6]	Narrow spectra reduce the likelihood of exciting and detecting broad-spectrum autofluorescence.
Wavelength	Shift to longer wavelength fluorophores (red and far-red). ^{[4][8]}	Autofluorescence is typically strongest in the blue and green regions of the spectrum. ^{[4][8]}
Brightness	Use bright fluorophores to maximize the signal-to-noise ratio. ^[5]	A stronger specific signal will be easier to distinguish from the background autofluorescence.

Strategy 3: Pre-Imaging Quenching and Photobleaching

These techniques aim to reduce the autofluorescent signal in the sample before image acquisition.

- Chemical Quenching: Reagents can be used to chemically reduce the fluorescent properties of endogenous molecules.
- Photobleaching: Exposing the sample to intense light before labeling can destroy the endogenous fluorophores that cause autofluorescence.^{[6][7][12]}

Strategy 4: Computational Correction

If autofluorescence cannot be eliminated experimentally, it can be computationally removed during image analysis.

- Spectral Unmixing: This technique treats autofluorescence as a distinct fluorescent component.^{[13][14][15][16]} By acquiring images across multiple spectral channels, the emission profile of the autofluorescence can be determined and mathematically subtracted from the final image.^{[13][14][16]}

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Borohydride

This protocol is effective for reducing autofluorescence induced by aldehyde fixatives.

- **Fix and Wash:** After fixation with formaldehyde or glutaraldehyde, wash the samples thoroughly with PBS.
- **Prepare Quenching Solution:** Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH_4) in ice-cold PBS. Caution: Handle NaBH_4 with care in a well-ventilated area as it reacts with water to produce hydrogen gas.[\[7\]](#)
- **Incubate:** Immerse the samples in the NaBH_4 solution and incubate for 10-30 minutes at room temperature.
- **Wash:** Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all traces of the quenching agent.
- **Proceed with Staining:** Continue with your standard immunofluorescence staining protocol.

Protocol 2: Photobleaching of Endogenous Autofluorescence

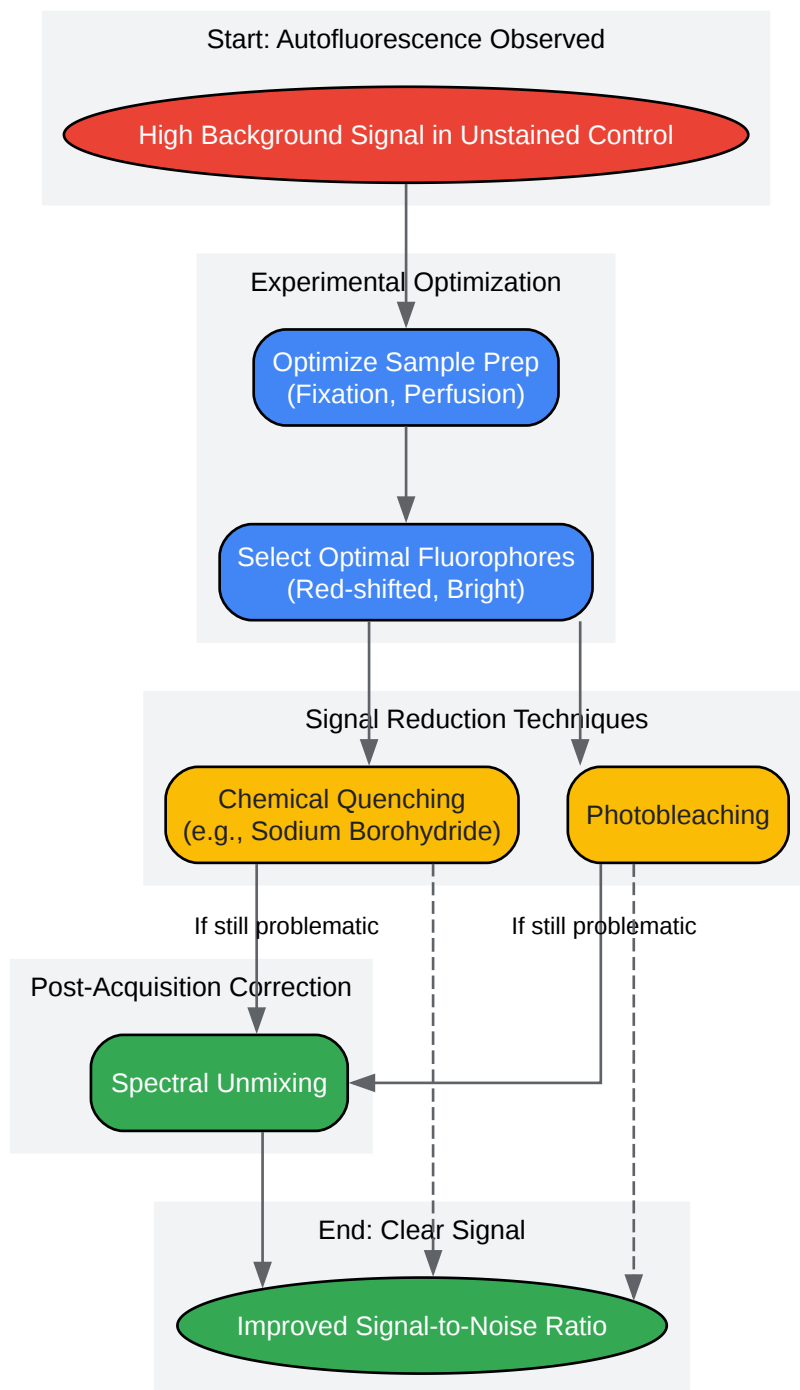
This method uses high-intensity light to destroy autofluorescent molecules before staining.[\[7\]](#)
[\[12\]](#)

- **Prepare Sample:** Mount your fixed and permeabilized (but unstained) sample on a glass slide or in an imaging dish.
- **Expose to Light:** Place the sample on the microscope stage and expose it to a high-intensity, broad-spectrum light source (e.g., mercury lamp or a powerful LED) for a period ranging from several minutes to a few hours.[\[7\]](#)[\[12\]](#) The optimal duration will depend on the sample type and the intensity of the autofluorescence and should be determined empirically.
- **Monitor:** Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.

- Proceed with Staining: Once the autofluorescence is minimized, proceed with your fluorescent labeling protocol.

Visualizing Workflows and Concepts

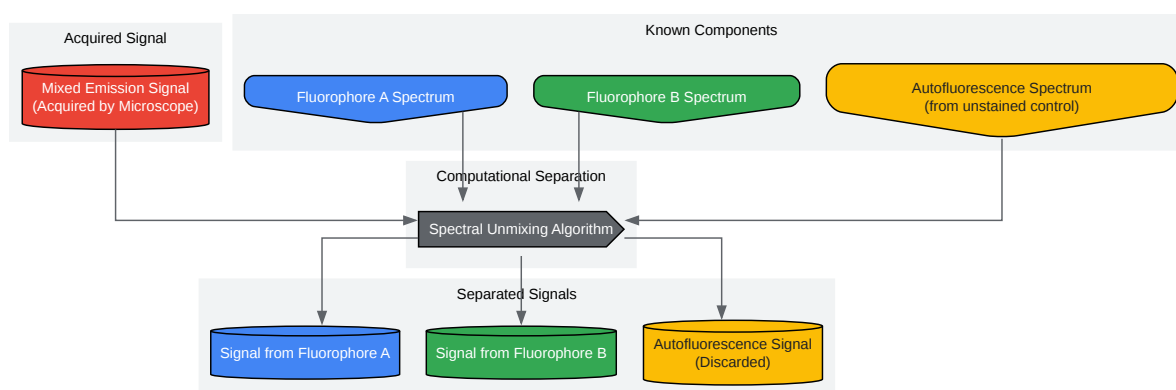
Diagram 1: Troubleshooting Workflow for Autofluorescence



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Caption: A step-by-step workflow for diagnosing and mitigating autofluorescence issues in microscopy.

Diagram 2: Logic of Spectral Unmixing



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Caption: The process of separating mixed fluorescence signals using spectral unmixing.

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